molecular formula C8H17Cl2N5 B2823639 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride CAS No. 1795292-03-3

2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride

Cat. No.: B2823639
CAS No.: 1795292-03-3
M. Wt: 254.16
InChI Key: ZVIPUIUHFYFZDT-UHFFFAOYSA-N
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Description

2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine moiety, and a methyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with an appropriate triazole precursor. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active molecules makes it a useful tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets suggests it could be developed into a drug for treating diseases such as cancer, inflammation, or infections.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in the development of new products.

Mechanism of Action

The mechanism by which 2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(piperidin-4-yl) pyrimidine

  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride

  • 5,6-dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one

Uniqueness

2-methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride is unique due to its specific combination of functional groups and structural features. This allows it to interact with biological targets in ways that are distinct from other similar compounds.

Biological Activity

2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-imine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • IUPAC Name : 2-methyl-5-(piperidin-4-yl)-1,2,4-triazolidin-3-imine dihydrochloride
  • Molecular Formula : C₈H₁₇Cl₂N₅
  • Molecular Weight : 254.16 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : A related triazole derivative demonstrated cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value indicating effective dose levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens:

  • Mechanism : The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural components. Modifications in the piperidine ring or the triazole structure can enhance or diminish their biological effects:

  • Findings : Studies have indicated that substituents on the piperidine ring can affect binding affinity and selectivity towards specific biological targets .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of the compound with various enzymes and receptors:

  • Results : Docking simulations suggest that the compound could effectively bind to targets involved in cancer cell proliferation and inflammation pathways. This predictive modeling aids in understanding how structural modifications might enhance therapeutic efficacy .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 ValueTarget
2-Methyl-5-(piperidin-4-yl)-2,3-dihydro-1H-triazolAnticancerVaries (dependent on derivative)MCF-7 Cell Line
Related Triazole DerivativeAntimicrobialVaries (specific pathogens)Fungal Cytochrome P450
Other Triazole CompoundsAnti-inflammatoryVariesCOX Enzymes

Properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2ClH/c1-13-8(9)11-7(12-13)6-2-4-10-5-3-6;;/h6,10H,2-5H2,1H3,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIPUIUHFYFZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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